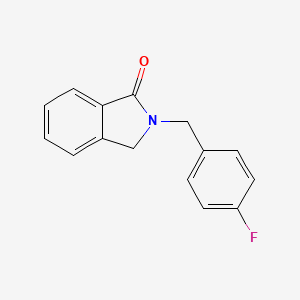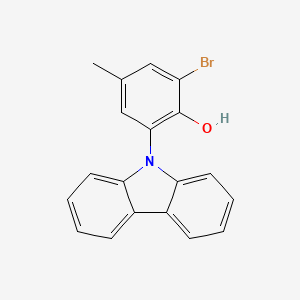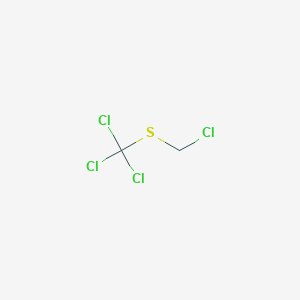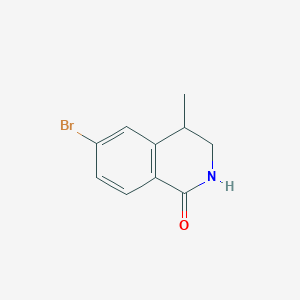
6-Bromo-3,4-dihydro-4-methyl-1(2h)-isoquinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3,4-dihydro-4-methyl-1(2h)-isoquinolinone is a brominated isoquinolinone derivative. Isoquinolinones are a class of compounds known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydro-4-methyl-1(2h)-isoquinolinone typically involves the bromination of 3,4-dihydro-4-methyl-1(2h)-isoquinolinone. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
6-Bromo-3,4-dihydro-4-methyl-1(2h)-isoquinolinone may have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including drug development.
Industry: May be used in the production of pharmaceuticals or other fine chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3,4-dihydro-4-methyl-1(2h)-isoquinolinone would depend on its specific biological target. Generally, isoquinolinone derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-4-methyl-1(2h)-isoquinolinone: The non-brominated parent compound.
6-Chloro-3,4-dihydro-4-methyl-1(2h)-isoquinolinone: A chlorinated analogue.
6-Fluoro-3,4-dihydro-4-methyl-1(2h)-isoquinolinone: A fluorinated analogue.
Uniqueness
The presence of the bromine atom in 6-Bromo-3,4-dihydro-4-methyl-1(2h)-isoquinolinone can significantly alter its chemical reactivity and biological activity compared to its non-brominated or differently halogenated analogues. Bromine atoms can participate in unique interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Propiedades
Fórmula molecular |
C10H10BrNO |
|---|---|
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
6-bromo-4-methyl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H10BrNO/c1-6-5-12-10(13)8-3-2-7(11)4-9(6)8/h2-4,6H,5H2,1H3,(H,12,13) |
Clave InChI |
DAUJYMUGXBYZKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC(=O)C2=C1C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


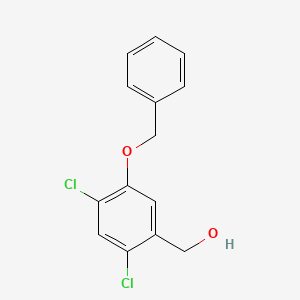
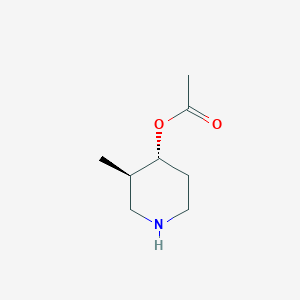
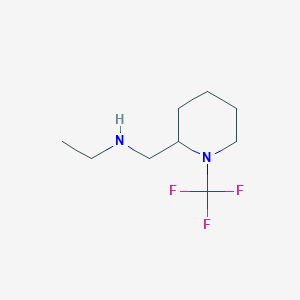

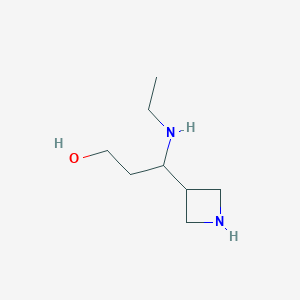
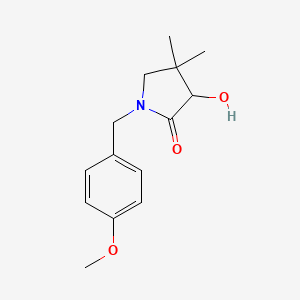
![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)
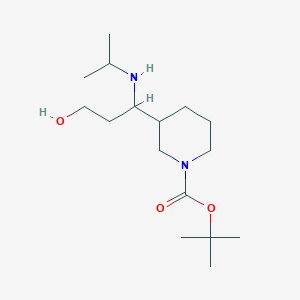
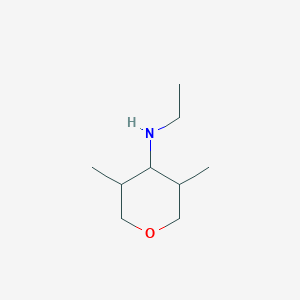
![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
